molecular formula C17H22BrF13 B2446593 17-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoroheptadecane CAS No. 155401-47-1

17-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoroheptadecane

Cat. No.: B2446593
CAS No.: 155401-47-1
M. Wt: 553.246
InChI Key: LDUXQPXCIDUCDA-UHFFFAOYSA-N
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Description

17-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoroheptadecane is a highly fluorinated organic compound. It is characterized by the presence of a bromine atom and multiple fluorine atoms, which contribute to its unique chemical properties. This compound is part of the broader class of perfluorinated compounds, known for their stability and resistance to degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoroheptadecane typically involves the bromination of a perfluorinated heptadecane precursor. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced fluorination techniques and specialized equipment ensures the high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 17-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoroheptadecane primarily undergoes substitution reactions due to the presence of the bromine atom. These reactions can be nucleophilic or electrophilic, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium iodide (NaI) in acetone can replace the bromine atom with an iodine atom.

    Electrophilic Substitution: Reagents like silver nitrate (AgNO3) in ethanol can facilitate the substitution of the bromine atom with a nitrate group.

Major Products: The major products formed from these reactions depend on the nature of the substituent introduced. For example, nucleophilic substitution with NaI yields 17-Iodo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoroheptadecane.

Scientific Research Applications

17-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoroheptadecane has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other fluorinated compounds, which are valuable in materials science and catalysis.

    Biology: Its stability and resistance to degradation make it useful in studying the interactions of fluorinated compounds with biological systems.

    Medicine: Fluorinated compounds, including this one, are explored for their potential use in drug delivery systems due to their unique properties.

    Industry: It is used in the production of specialized coatings and materials that require high chemical resistance and stability.

Mechanism of Action

The mechanism of action of 17-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoroheptadecane involves its interaction with various molecular targets. The presence of multiple fluorine atoms enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. The bromine atom can participate in substitution reactions, altering the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

    17-Iodo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoroheptadecane: Similar in structure but with an iodine atom instead of bromine.

    17-Chloro-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoroheptadecane: Contains a chlorine atom instead of bromine.

Uniqueness: 17-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoroheptadecane is unique due to the specific positioning of the bromine atom, which influences its reactivity and interactions. The combination of bromine and multiple fluorine atoms imparts distinct chemical properties, making it valuable in various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

17-bromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoroheptadecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BrF13/c18-11-9-7-5-3-1-2-4-6-8-10-12(19,20)13(21,22)14(23,24)15(25,26)16(27,28)17(29,30)31/h1-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDUXQPXCIDUCDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrF13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40895270
Record name 17-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoroheptadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40895270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

553.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155401-47-1
Record name 17-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoroheptadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40895270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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